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Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

Cat. No.: B3428050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylcrotonaldehyde (CAS No: 19780-25-7), a key intermediate in various chemical

syntheses. This document compiles predicted and available experimental data for Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry

(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a

logical workflow for spectroscopic analysis are also presented to aid in research and

development.

Spectroscopic Data Summary
The following tables summarize the expected and reported quantitative spectroscopic data for

2-Ethylcrotonaldehyde. Due to the limited availability of specific experimental data in public

databases, predicted values based on the analysis of similar α,β-unsaturated aldehydes are

also included for a comprehensive understanding.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehydic H 9.0 - 10.0 Singlet -

Vinylic H 6.5 - 7.5 Quartet ~7

Methylene H (-CH₂-) 2.0 - 2.5 Quartet ~7.5

Methyl H (vinylic) 1.8 - 2.2 Doublet ~7

Methyl H (ethyl) 1.0 - 1.3 Triplet ~7.5

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment Chemical Shift (δ, ppm)

Carbonyl C (C=O) 190 - 205

Vinylic C (α-carbon) 135 - 150

Vinylic C (β-carbon) 145 - 160

Methylene C (-CH₂-) 20 - 30

Methyl C (vinylic) 10 - 20

Methyl C (ethyl) 10 - 15

A ¹³C NMR spectrum for 2-Ethylcrotonaldehyde is available from suppliers like Sigma-Aldrich,

though specific chemical shift values are not detailed here.[1][2]

Table 3: Infrared (IR) Spectroscopic Data
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Functional Group Absorption Range (cm⁻¹) Intensity

C=O Stretch (conjugated

aldehyde)
1685 - 1710 Strong

C=C Stretch (conjugated) 1620 - 1650 Medium

Aldehydic C-H Stretch 2700 - 2760 and 2800 - 2860 Medium, often two bands

Vinylic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium to Strong

For α,β-unsaturated aldehydes, the carbonyl (C=O) stretching vibration is typically observed in

the 1685-1710 cm⁻¹ range.[1][3][4][5][6] The characteristic aldehydic C-H stretching appears as

two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[1][3][4][5][6][7]

Table 4: Mass Spectrometry (MS) Data

Fragmentation Ion Predicted m/z Description

[M]⁺ 98 Molecular Ion

[M-1]⁺ 97 Loss of aldehydic proton

[M-29]⁺ 69 α-cleavage, loss of CHO

[M-43]⁺ 55 McLafferty rearrangement
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The molecular weight of 2-Ethylcrotonaldehyde is 98.14 g/mol .[1] In mass spectrometry,

aldehydes typically show a molecular ion peak. Common fragmentation patterns include α-

cleavage (loss of the CHO group) and the McLafferty rearrangement.[8][9]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Transition Predicted λmax (nm) Solvent

π → π 210 - 240 Ethanol or Hexane

n → π 300 - 350 Ethanol or Hexane

As a conjugated system, 2-Ethylcrotonaldehyde is expected to exhibit a π → π* transition at a

longer wavelength compared to non-conjugated aldehydes. The n → π* transition will also be

present but with a weaker intensity.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation. The following are generalized protocols that can be adapted for the

analysis of 2-Ethylcrotonaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 2-Ethylcrotonaldehyde in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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¹H NMR Spectroscopy:

Instrument: 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 s.

Acquisition time: 2-4 s.

Spectral width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 s.

Acquisition time: 1-2 s.

Spectral width: -5 to 220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, 2-Ethylcrotonaldehyde can be analyzed neat. Place a

drop of the neat liquid between two KBr or NaCl plates to form a thin film.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
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Parameters:

Scan range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean plates should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

Injector temperature: 250 °C.

Oven program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then

ramp at 10-20 °C/min to a final temperature of 250-280 °C.

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 30 - 300.

Source temperature: 230 °C.

Quadrupole temperature: 150 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a dilute solution of 2-Ethylcrotonaldehyde in a UV-

transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be

adjusted to yield an absorbance between 0.2 and 1.0 at the λmax. A typical starting

concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.

Instrumentation: Dual-beam UV-Vis spectrophotometer.

Procedure:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill the reference cuvette with the pure solvent.

Fill the sample cuvette with the prepared solution.

Record the spectrum over a range of approximately 200 - 400 nm.

The wavelength of maximum absorbance (λmax) should be identified.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-Ethylcrotonaldehyde.
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Caption: A logical workflow for the spectroscopic analysis of 2-Ethylcrotonaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Butenal_-2-ethyl
https://www.chemicalbook.com/SpectrumEN_19780-25-7_13CNMR.htm
https://bioregistry.io/registry/sdbs
https://en.wikipedia.org/wiki/Spectral_Database_for_Organic_Compounds
https://pubchem.ncbi.nlm.nih.gov/compound/Crotonaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylbutyraldehyde
https://physicalsciences.library.cornell.edu/database/sdbs-spectral-database-for-organic-compounds/
https://physicalsciences.library.cornell.edu/database/sdbs-spectral-database-for-organic-compounds/
https://www.nmrdb.org/new_predictor/
https://www.alfa-chemistry.com/2-ethylcrotonaldehyde-cas-2-ethyl-2-butenal-item-291367.htm
https://www.benchchem.com/product/b3428050#spectroscopic-data-of-2-ethylcrotonaldehyde
https://www.benchchem.com/product/b3428050#spectroscopic-data-of-2-ethylcrotonaldehyde
https://www.benchchem.com/product/b3428050#spectroscopic-data-of-2-ethylcrotonaldehyde
https://www.benchchem.com/product/b3428050#spectroscopic-data-of-2-ethylcrotonaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3428050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

